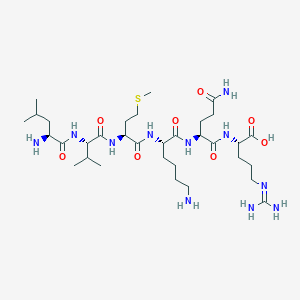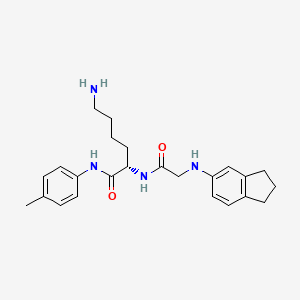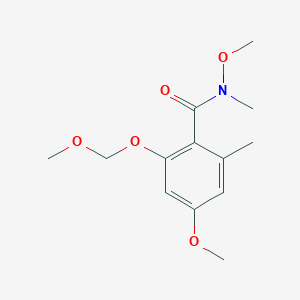![molecular formula C10H19N5O3 B14185089 Prop-2-en-1-yl (2-{N''-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate CAS No. 918956-05-5](/img/structure/B14185089.png)
Prop-2-en-1-yl (2-{N''-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl (2-{N’'-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a prop-2-en-1-yl group and a carbamate moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl (2-{N’'-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate typically involves multiple steps. One common method includes the reaction of prop-2-en-1-ylamine with a carbamate precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high efficiency and minimal waste. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl (2-{N’'-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Prop-2-en-1-yl (2-{N’'-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl (2-{N’'-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Prop-2-en-1-one based compounds: These compounds share structural similarities and exhibit comparable chemical properties.
N-(prop-2-yn-1-yl)acetamide: Another compound with a similar functional group, used in various chemical reactions.
Uniqueness
Its ability to undergo diverse chemical reactions and its relevance in multiple scientific fields highlight its significance .
Properties
CAS No. |
918956-05-5 |
|---|---|
Molecular Formula |
C10H19N5O3 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
prop-2-enyl N-[2-[[N'-[2-(methylamino)-2-oxoethyl]carbamimidoyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C10H19N5O3/c1-3-6-18-10(17)14-5-4-13-9(11)15-7-8(16)12-2/h3H,1,4-7H2,2H3,(H,12,16)(H,14,17)(H3,11,13,15) |
InChI Key |
UISAIUCENXUFJR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN=C(N)NCCNC(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14185012.png)










![N-[4-(Trifluoromethyl)phenyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14185098.png)


